molecular formula C14H9Cl2FO2 B1596358 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde CAS No. 667436-65-9

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

Cat. No.: B1596358
CAS No.: 667436-65-9
M. Wt: 299.1 g/mol
InChI Key: PAIPYSISPLQMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C14H9Cl2FO2 and its molecular weight is 299.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIPYSISPLQMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358409
Record name 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667436-65-9
Record name 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein function and activity.

Biological Activity

5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde, with the chemical formula C14H9Cl2FO2C_{14}H_9Cl_2FO_2 and CAS number 667436-65-9, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC14H9Cl2FO2
Molecular Weight299.12 g/mol
CAS Number667436-65-9
Synonyms5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzaldehyde derivatives, including this compound. This compound has been shown to exhibit cytotoxic effects against several cancer cell lines. For instance, in vitro assays demonstrated that derivatives with similar structures can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) by inducing apoptosis and inhibiting cell migration.

Mechanism of Action:
The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets involved in proliferation and survival pathways. For example, some studies suggest that they may inhibit tubulin polymerization, which is crucial for mitosis, thereby leading to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory properties of this compound. Compounds in this class have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

  • Study on Neuroprotective Effects:
    A recent investigation into neuroprotective effects revealed that certain benzaldehyde derivatives could protect neuronal cells from oxidative stress-induced damage. The study demonstrated that these compounds could reduce reactive oxygen species (ROS) production and modulate signaling pathways associated with neuroinflammation .
  • Cytotoxicity Assessment:
    In a cytotoxicity assessment involving various cancer cell lines, compounds similar to this compound showed IC50 values ranging from 10 to 50 µM, indicating moderate to high potency against specific tumor types. These findings underscore the importance of structural modifications in enhancing biological activity .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) and ether cleavage reactions due to its electron-deficient aromatic system and benzyl ether linkage.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProducts
Benzyl Ether CleavageHBr/AcOH, heat5-Chloro-2-hydroxybenzaldehyde + 2-chloro-6-fluorobenzyl bromide
Aromatic Chlorine SubstitutionAmines (e.g., NH3), Thiols, K2CO3Amino- or thioether-functionalized derivatives

Mechanistic Insights :

  • Ether Cleavage : Protonation of the ether oxygen by HBr weakens the C–O bond, leading to SN2 displacement and formation of a benzyl bromide intermediate.

  • NAS : Electron-withdrawing groups activate the aromatic ring toward nucleophilic attack, displacing chlorine at specific positions under basic conditions.

Oxidation Reactions

The aldehyde group is susceptible to oxidation, forming carboxylic acid derivatives.

Table 2: Oxidation Reactions

Reaction TypeReagents/ConditionsProducts
Aldehyde OxidationKMnO4 (acidic), CrO35-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid
Side-Chain OxidationO2, radical initiatorsPeroxy intermediates (requires stabilization)

Key Considerations :

  • Strong oxidizing agents like KMnO4 selectively target the aldehyde without affecting halogen substituents.

  • Steric hindrance from the benzyloxy group may slow reaction kinetics.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol, while halogens remain intact under mild conditions.

Table 3: Reduction Reactions

Reaction TypeReagents/ConditionsProducts
Aldehyde ReductionNaBH4, LiAlH45-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzyl alcohol
Catalytic HydrogenationH2, Pd/CPartial dehalogenation observed under high pressure

Mechanistic Notes :

  • NaBH4 selectively reduces the aldehyde to a primary alcohol without altering ether or halogen bonds.

  • LiAlH4 may require anhydrous conditions to prevent side reactions.

Coupling Reactions

The compound participates in cross-coupling reactions, leveraging its halogen substituents.

Table 4: Coupling Reactions

Reaction TypeReagents/ConditionsProducts
Suzuki-Miyaura CouplingPd(PPh3)4, ArB(OH)2, K2CO3Biaryl derivatives via C–Cl bond activation
Ullmann CouplingCuI, diamines, heatDiarylamines or diaryl ethers

Applications :

  • Suzuki couplings enable the introduction of aryl groups for drug candidate diversification.

  • Ullmann reactions facilitate C–N bond formation for heterocyclic systems.

Nucleophilic Addition

The aldehyde group engages in condensation and addition reactions.

Table 5: Nucleophilic Addition Reactions

Reaction TypeReagents/ConditionsProducts
Imine FormationNH2R, anhydrous ethanolSchiff bases (R = alkyl/aryl)
Hydrate FormationH2O, acidic/basic catalysisGeminal diol (reversible)

Synthetic Utility :

  • Schiff bases serve as ligands in coordination chemistry or intermediates for heterocycle synthesis.

  • Hydration is pH-dependent, with stabilization in polar protic solvents .

Stability and Side Reactions

  • Photodegradation : Prolonged UV exposure leads to radical-mediated dehalogenation.

  • Hydrolytic Sensitivity : The benzyl ether linkage undergoes hydrolysis under strongly acidic (HCl/H2SO4) or basic (NaOH) conditions.

This reactivity profile underscores the compound’s utility in synthesizing complex molecules, though careful control of reaction conditions is essential to minimize side reactions.

Preparation Methods

Chlorination of 2-Chloro-6-toluene Fluoride

  • Starting Material: 2-chloro-6-toluene fluoride
  • Reaction Conditions:
    • Chlorination under illumination using a metal-halide lamp as the light source
    • Temperature range: 100–200°C (optimally around 150–180°C)
    • Chlorine gas is fed continuously during the reaction
    • Phosphorus trichloride (PCl3) is added in small amounts (e.g., 0.5 mL per 250 g substrate) to improve product quality
  • Reaction Outcome: Formation of a mixture of chlorinated benzyl chlorides including 2-chloro-6-fluorobenzyl chloride, dichloride, and trichloride derivatives.

Monitoring and Control

  • The reaction progress is monitored by gas chromatographic detection of 2-chloro-6-fluorobenzyl chloride content.
  • Chlorine feeding is stopped when the content of 2-chloro-6-fluorobenzyl chloride falls below 0.5%.
  • Nitrogen gas is introduced to purge unreacted chlorine from the reaction vessel.

Hydrolysis Using Solid Superacid Catalyst

  • Catalyst: Iron-based solid superacid (FeSO4/Fe3O4 complex)
  • Water Addition: Water is slowly added (mass ratio approx. 15% relative to 2-chloro-6-toluene fluoride) over 2–4 hours at reaction temperature
  • Temperature: Maintained between 100–200°C (typical 150–180°C)
  • Incubation: The mixture is heated for about 4 hours to ensure complete hydrolysis of chlorides to aldehyde
  • Advantages:
    • Avoids use of corrosive liquid sulfuric acid, reducing equipment corrosion and operational hazards
    • Higher yield (~95%) compared to sulfuric acid hydrolysis (~90%)
    • Reduced impurity formation due to milder conditions.

Workup and Purification

  • After hydrolysis, alkali (e.g., sodium carbonate or sodium hydroxide) is added to adjust pH to ≥8.
  • The mixture separates into organic and aqueous layers; the organic layer contains the desired aldehyde.
  • The organic phase is purified by vacuum distillation or rectification to isolate 2-chloro-6-fluorobenzaldehyde with purity >99% and yield ~95%.

Synthesis of this compound

While direct detailed synthetic procedures for this compound are less explicitly documented in publicly available literature, the compound is typically prepared by etherification of 5-chloro-2-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride.

General Synthetic Route

  • Preparation of 5-chloro-2-hydroxybenzaldehyde: Commercially available or synthesized by chlorination and formylation of hydroxybenzaldehyde derivatives.
  • Preparation of 2-chloro-6-fluorobenzyl chloride: As described above or via chlorination of 2-chloro-6-fluorotoluene.
  • Etherification Reaction:
    • React 5-chloro-2-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., potassium carbonate) in an aprotic solvent like acetone or DMF.
    • Reaction temperature typically ranges from room temperature to reflux conditions depending on solvent and catalyst.
    • The reaction proceeds via nucleophilic substitution forming the ether linkage.
  • Purification: The product is purified by recrystallization or chromatography to achieve high purity (≥98%).

This method is consistent with standard etherification protocols for benzyl ethers and aligns with the compound’s structural features.

Summary of Preparation Method Parameters

Step Conditions/Details Outcome/Notes
Chlorination of 2-chloro-6-toluene fluoride Metal-halide lamp illumination, 150–180°C, chlorine feed, PCl3 additive Mixture of benzyl chlorides formed
Monitoring Gas chromatography for 2-chloro-6-fluorobenzyl chloride content Stop chlorine feed when <0.5%
Hydrolysis FeSO4/Fe3O4 solid superacid catalyst, water addition 15%, 150–180°C, 4 h Conversion to 2-chloro-6-fluorobenzaldehyde, ~95% yield
pH Adjustment Sodium carbonate to pH ≥8 Phase separation into organic and aqueous layers
Purification Vacuum distillation or rectification Purity >99%, isolated aldehyde
Etherification (to final compound) 5-chloro-2-hydroxybenzaldehyde + 2-chloro-6-fluorobenzyl chloride, base, aprotic solvent Formation of this compound, purity ≥98%

Research Findings and Advantages of the Method

  • Use of Metal-Halide Lamp: Provides efficient chlorination without need for radical initiators or catalysts, improving product quality and reducing impurities.
  • Solid Superacid Catalyst: Offers safer, less corrosive hydrolysis conditions compared to sulfuric acid, with higher yields and less environmental impact.
  • Process Optimization: Controlled water addition and temperature management ensure complete conversion and minimize by-products.
  • High Purity and Yield: Final products meet or exceed 98% purity, suitable for pharmaceutical and agrochemical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde?

  • Methodology :

  • Step 1 : Synthesis of 2-chloro-6-fluorobenzyl chloride via chlorination of 2-chloro-6-fluorotoluene under UV light, yielding intermediates like 2-chloro-6-fluorobenzyl chloride .

  • Step 2 : Coupling with 5-chloro-2-hydroxybenzaldehyde using a nucleophilic substitution reaction.

  • Alternative routes involve oxidation of substituted toluenes (e.g., hydrogen peroxide oxidation of 2-chloro-6-fluorotoluene) .

    • Key Considerations :
  • Control reaction conditions (temperature, solvent) to minimize side products like difluorinated derivatives.

    MethodReagents/ConditionsYieldReference
    Chlorination under UVCl₂, UV light, inert solvent~60-70%
    Hydrogen peroxide oxidationH₂O₂, acidic conditions~50-60%

Q. How is the molecular structure of this compound characterized?

  • Analytical Techniques :

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns and aromatic protons .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (aldehyde C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : Molecular ion peak (m/z) matching the molecular weight (e.g., 297.6 g/mol for C₁₄H₈Cl₂FO₂) .
    • Data Interpretation :
  • Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in substituent positions.

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Role as an Intermediate : Used in synthesizing β-lactam antibiotics (e.g., dicloxacillin) via formylation and subsequent coupling reactions .
  • Pharmacophore Development : The aldehyde group enables Schiff base formation for metal-chelating drug candidates .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in the synthesis of the benzyl chloride intermediate?

  • Experimental Design :

  • Variable Screening : Test UV intensity, reaction time, and solvent polarity to maximize selectivity for monochlorinated products .
  • Catalyst Use : Explore Lewis acids (e.g., FeCl₃) to reduce byproduct formation.
    • Data Analysis :
  • Monitor reaction progress via GC-MS to quantify intermediates and adjust conditions dynamically .

Q. What analytical techniques are most effective in resolving contradictions in spectral data for this compound?

  • Contradiction Example : Discrepancies in NMR chemical shifts due to solvent effects or tautomerism.
  • Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals in aromatic regions .
  • X-ray Crystallography : Resolve ambiguities in substitution patterns .
  • Combined Spectroscopic Workflow : IR + MS + NMR cross-validation to confirm functional groups .

Q. How do different catalysts influence the efficiency of the formylation reaction in the synthesis pathway?

  • Comparative Study :

  • Thionyl Chloride (SOCl₂) : Higher yields (75-80%) but requires strict anhydrous conditions .
  • Oxalyl Chloride : Milder conditions, suitable for heat-sensitive intermediates, but lower yields (~60%) .
    • Recommendation :
  • Use SOCl₂ for scalable synthesis but include scavengers (e.g., DMF) to suppress side reactions .

Q. What strategies are recommended for scaling up the synthesis while maintaining yield and purity?

  • Process Optimization :

  • Pilot-Scale Reactors : Use flow chemistry to control exothermic reactions (e.g., chlorination) .
  • Purification : Employ recrystallization with ethanol/water mixtures to remove halogenated byproducts .
    • Quality Control :
  • Implement in-line FTIR for real-time monitoring of aldehyde formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.